molecular formula C12H24N2O2 B2551539 Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate CAS No. 2248309-69-3

Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate

Cat. No. B2551539
CAS RN: 2248309-69-3
M. Wt: 228.336
InChI Key: WXNMSAPEBOJTPE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate, also known as TCPP, is a chemical compound that is widely used in scientific research. It is a tertiary amine that is often used as a reagent in organic synthesis, as well as a building block for the preparation of various compounds. TCPP has also been found to have potential applications in the field of medicine, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate is not well understood, but it is believed to interact with biological systems through its tertiary amine group. Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as receptors such as the dopamine D2 receptor.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate has been found to have a variety of biochemical and physiological effects, including:
1. Inhibition of acetylcholinesterase and butyrylcholinesterase: Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate has been found to inhibit these enzymes, which are important in the regulation of neurotransmitters in the brain.
2. Modulation of dopamine receptors: Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate has been found to modulate the activity of dopamine receptors, which are involved in the regulation of mood and behavior.
3. Interaction with metal ions: Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate can interact with metal ions such as Zn2+, Cd2+, and Hg2+, which are important in various biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate in lab experiments include its versatility as a building block for the preparation of various compounds, its fluorescence properties, and its potential therapeutic applications. However, Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate can be difficult to synthesize in high purity, and its mechanism of action is not well understood.

Future Directions

There are several future directions for research on Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate, including:
1. Further exploration of its potential therapeutic applications: Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate has been found to have potential therapeutic applications, but further research is needed to fully understand its mechanism of action and potential uses.
2. Development of new fluorescent probes: Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate can be used as a fluorescent probe to detect metal ions, but there is a need for the development of new probes with improved sensitivity and selectivity.
3. Synthesis of Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate analogs: The synthesis of Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate analogs with different functional groups could lead to the development of new compounds with improved properties and applications.
In conclusion, Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate, or Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate, is a versatile chemical compound with a variety of scientific research applications. Its potential therapeutic applications, fluorescence properties, and ability to interact with biological systems make it a valuable tool for researchers in a variety of fields. Further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate involves the reaction of tert-butyl 3-bromo-2-methylpropanoate with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate as the main product. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate has been used in a variety of scientific research applications, including:
1. As a reagent in organic synthesis: Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate is a versatile building block for the preparation of various compounds, including pharmaceuticals, agrochemicals, and materials.
2. As a fluorescent probe: Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate can be used as a fluorescent probe to detect metal ions such as Zn2+, Cd2+, and Hg2+.
3. As a potential therapeutic agent: Tert-butyl 3-(2-methylpiperazin-1-yl)propanoate has been found to have potential therapeutic applications due to its ability to interact with biological systems, including enzymes and receptors.

properties

IUPAC Name

tert-butyl 3-(2-methylpiperazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10-9-13-6-8-14(10)7-5-11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNMSAPEBOJTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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